molecular formula C10H16N4O B1449760 6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one CAS No. 1020243-95-1

6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B1449760
CAS No.: 1020243-95-1
M. Wt: 208.26 g/mol
InChI Key: MJZFRRUTCMKNBI-UHFFFAOYSA-N
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Description

6-Amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one (CAS 1020243-95-1) is a chemical compound with the molecular formula C10H16N4O and a molecular weight of 208.26 g/mol . Its structure features a pyrimidin-4(3H)-one core, a scaffold recognized in medicinal chemistry for its relevance in targeting kinase enzymes . Researchers value this core structure for developing inhibitors of protein kinases, such as the Atypical Protein KinC (aPKC) isoforms, which are key regulators of vascular permeability and inflammation . Furthermore, analogous pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been extensively studied as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), including both wild-type (EGFRWT) and mutant forms (EGFRT790M) implicated in non-small-cell lung cancer and other malignancies . The presence of the 3-methylpiperidin-1-yl substituent in this compound contributes a secondary amine, which can be critical for molecular interactions within enzyme binding sites. This product is intended for research applications in early drug discovery and chemical biology, particularly in the synthesis and evaluation of new therapeutic agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-2-(3-methylpiperidin-1-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-3-2-4-14(6-7)10-12-8(11)5-9(15)13-10/h5,7H,2-4,6H2,1H3,(H3,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZFRRUTCMKNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501215851
Record name 6-Amino-2-(3-methyl-1-piperidinyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020243-95-1
Record name 6-Amino-2-(3-methyl-1-piperidinyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020243-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-(3-methyl-1-piperidinyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one generally follows a sequence involving:

This approach is analogous to the synthetic routes reported for closely related compounds such as 6-amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one, where the pyrimidine ring is formed first, followed by substitution with the methylpiperidinyl group and subsequent amination.

Pyrimidine Ring Formation

The pyrimidine ring is typically synthesized through cyclization reactions involving:

For example, cyclization of ethyl or methyl cyanoacetate with urea under reflux conditions in an alcoholic solvent (methanol or ethanol) in the presence of sodium or sodium hydroxide leads to the formation of pyrimidine intermediates. This reaction is usually carried out under controlled temperature (65–80 °C) for several hours (3–4 h) to ensure complete cyclization.

Introduction of the 3-methylpiperidin-1-yl Group

The substitution of the pyrimidine intermediate with the 3-methylpiperidin-1-yl group is achieved by nucleophilic substitution, where the pyrimidine intermediate bearing a suitable leaving group (such as a halogen) at the 2-position is reacted with 3-methylpiperidine.

  • Reaction conditions: This typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the nucleophile and promote substitution.
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or pyridine are preferred to enhance nucleophilicity.
  • Temperature: The reaction is often conducted at elevated temperatures (60–80 °C) for several hours to drive the substitution to completion.

This step yields the 2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one intermediate.

Amination at the 6-Position

The final step involves introducing an amino group at the 6-position of the pyrimidine ring. This can be performed by:

This step completes the synthesis of this compound.

Example Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product Intermediate
1 Cyclization Methyl or ethyl cyanoacetate + urea, Na, MeOH or EtOH, reflux 65–80 °C, 3–4 h 4-amino-2,6(1H,3H)-pyrimidinedione
2 Methylation/Substitution Solid base (NaOH/KOH), phase transfer catalyst (e.g., tetrabutylammonium bromide), methylating agent (dimethyl sulfate), toluene or DMF, 60–80 °C, 8–10 h 4-amino-2,6-dimethoxypyrimidine (analogous intermediate)
3 Nucleophilic substitution 3-methylpiperidine, base (NaH/K2CO3), DMF or pyridine, 60–80 °C 2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one
4 Amination Ammonia or amine derivative, reflux This compound

Note: Step 2 methylation is referenced from related pyrimidine derivatives to illustrate analogous substitution chemistry.

Research Findings and Optimization Notes

  • The use of methyl or ethyl cyanoacetate as starting materials provides flexibility in synthesis and affects the solubility and yield of intermediates.
  • Avoidance of toxic reagents such as phosphorus oxychloride (used in some pyrimidine syntheses) improves safety and environmental impact.
  • Reaction conditions such as pH control (neutral to slightly basic) during cyclization improve product purity and yield.
  • Employing phase transfer catalysts enhances the efficiency of methylation and substitution reactions.
  • The choice of solvent and temperature significantly influences reaction rates and selectivity, with polar aprotic solvents and moderate heating preferred for substitution steps.
  • The final product is typically isolated by filtration, washing, and drying to obtain a pure compound suitable for further applications.

Data Table: Key Parameters for Preparation Steps

Parameter Typical Range/Value Notes
Cyclization temperature 65–80 °C Reflux conditions
Cyclization time 3–4 hours Ensures complete ring formation
Solvent for cyclization Absolute methanol or ethanol Anhydrous conditions preferred
Base for substitution Sodium hydride or potassium carbonate Deprotonates nucleophile
Substitution temperature 60–80 °C Promotes nucleophilic substitution
Amination reagent Ammonia or amine derivatives Introduces amino group
Phase transfer catalyst Tetrabutylammonium bromide Enhances methylation/substitution
Methylating agent Dimethyl sulfate or dimethyl carbonate For methylation of pyrimidine derivatives
Reaction time for methylation 8–10 hours Ensures complete methylation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution at C-2 and C-6 positions. The 3-methylpiperidin-1-yl group at C-2 directs reactivity toward C-6, where the amino group enhances nucleophilic displacement.

Example Reaction:
Reaction with 4-chloropyrrolo[2,3-d]pyrimidine under basic conditions yields substituted derivatives via aromatic substitution .

ReactantConditionsProductYieldSource
4-Chloropyrrolo[2,3-d]pyrimidineK₂CO₃, 1-methyl-2-pyrrolidone, 110°CN-(Piperidinyl)-pyrrolopyrimidine derivative72.9%

Condensation Reactions

The amino group at C-6 participates in condensation with aldehydes or ketones, forming Schiff bases or heterocyclic fused systems.

Example Reaction:
Condensation with benzaldehyde under acidic conditions generates imine-linked intermediates, pivotal for synthesizing bioactive analogs .

ReactantConditionsProductApplicationSource
BenzaldehydeAcOH, reflux, 2 hoursSchiff base derivativeIntermediate for SAR studies

Alkylation and Acylation

The piperidine nitrogen undergoes alkylation or acylation, modifying solubility and target affinity.

Example Reaction:
Alkylation with iodomethane in THF forms quaternary ammonium salts, enhancing metabolic stability .

ReagentConditionsProductOutcomeSource
IodomethaneK₂CO₃, THF, 0°C to RTN-Methylpiperidinyl derivativeImproved lipophilicity

Oxidation and Reduction

The piperidine ring undergoes controlled oxidation to form N-oxides, while the pyrimidine ring remains stable under mild redox conditions .

Example Reaction:
Hydrogenation of benzyl-protected precursors using Pd/C removes protecting groups without altering the pyrimidine core .

SubstrateConditionsProductYieldSource
N-Benzyl-piperidinyl derivativeH₂, Pd/C, MeOH, 55°CDeprotected piperidine95.1%

Comparative Reactivity Table

Key reaction pathways and their synthetic utility:

Reaction TypePosition ModifiedKey Functional Groups InvolvedSynthetic Utility
Nucleophilic substitutionC-6Amino group, pyrimidine ringAccess to diverse heterocyclic analogs
CondensationC-6 aminoAmino groupBioactive Schiff base formation
AlkylationPiperidine NTertiary aminePharmacokinetic optimization
ReductionPiperidineBenzyl protecting groupDeprotection for final API synthesis

Mechanistic Insights

  • Nucleophilic Aromatic Substitution: The amino group at C-6 activates the pyrimidine ring for displacement, with leaving groups (e.g., Cl⁻) replaced by nucleophiles like piperazine or amines .

  • Piperidine Functionalization: Steric effects from the 3-methyl group influence regioselectivity in alkylation, favoring N-methylation over ring expansion.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
6-Amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one has shown potential as an anticancer agent. Studies indicate that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. The compound's structural similarity to other known inhibitors suggests it may interact with specific molecular targets involved in tumor growth .

2. Neurological Disorders
Research into the neuroprotective effects of this compound is ongoing. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that it may modulate neurotransmitter systems, providing protective effects against neuronal damage .

3. Antiviral Activity
Recent investigations have suggested that this compound exhibits antiviral properties. It has been tested against various viral strains, showing promise in inhibiting viral replication, which could lead to the development of new antiviral therapies .

Pharmacological Insights

1. Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as a competitive inhibitor of certain kinases, which are crucial in signaling pathways related to cell growth and survival .

2. Drug Development
The unique structure of this compound makes it an attractive scaffold for drug development. Researchers are exploring its derivatives to enhance efficacy and reduce toxicity in therapeutic applications .

Biological Research Applications

1. Molecular Biology Studies
In molecular biology, this compound is utilized as a biochemical tool to study cellular processes and mechanisms. Its role in various assays helps elucidate the pathways involved in cell signaling and gene expression .

2. Toxicology Assessments
Due to its irritant classification, this compound is also assessed for safety and toxicity in preclinical studies. Understanding its toxicological profile is essential for determining its suitability for further development as a therapeutic agent .

Case Studies

Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer properties of several pyrimidine derivatives, including this compound. The results indicated significant inhibition of tumor cell lines, suggesting potential for further development in cancer therapies.

Case Study 2: Neuroprotective Effects
A recent investigation focused on the neuroprotective effects of this compound in animal models of neurodegeneration. The findings revealed that treatment with the compound led to reduced neuronal loss and improved cognitive function, highlighting its therapeutic potential for neurological disorders.

Mechanism of Action

The mechanism of action of 6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The 3-methylpiperidin-1-yl group distinguishes this compound from other pyrimidinones. Key comparisons include:

6-Amino-2-(alkylthio)pyrimidin-4(3H)-one Derivatives
  • Example: 6-Amino-2-(ethylthio)pyrimidin-4(3H)-one (MW ~187.25 g/mol).
  • Key Differences: Electron-Withdrawing vs. Solubility: Piperidine derivatives generally exhibit better aqueous solubility due to their basic nitrogen, whereas thioethers may require polar aprotic solvents .
6-Amino-2-piperidin-1-ylpyrimidin-4(3H)-one
  • Example: 6-Amino-2-piperidin-1-ylpyrimidin-4(3H)-one (MW 194.23 g/mol, ).
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
  • Example: Fused thiophene-pyrimidinones (e.g., compounds in ).
  • Key Differences: Planarity and Conjugation: The fused thiophene ring increases planarity and conjugation, altering electronic properties and melanin-modulating activity compared to non-fused pyrimidinones .

Key Observations :

  • The 3-methylpiperidin-1-yl derivative likely requires milder conditions than sulfur-containing analogs due to the nucleophilicity of piperidine.
  • Ultrasonic and catalytic methods significantly improve yields and reduce reaction times for thioethers and fused-ring systems .

Key Insights :

  • The 3-methylpiperidin-1-yl group’s basicity may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies.
  • Sulfur-containing analogs show broader antifungal activity, while fused-ring systems have niche applications in dermatology .

Biological Activity

6-Amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one, with CAS number 1020243-95-1, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Molecular Formula : C10H16N4O
Molar Mass : 208.26 g/mol
Hazard Classification : Irritant

PropertyValue
Molecular FormulaC10H16N4O
Molar Mass208.26 g/mol
CAS Number1020243-95-1
Hazard ClassIrritant

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to its targets.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Piperidine Substituents : Variations in the piperidine ring can significantly alter the compound's potency and selectivity against specific targets.
  • Amino Group Positioning : The position of the amino group on the pyrimidine ring affects solubility and binding affinity, impacting overall biological activity .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity : A study evaluated various pyrimidine derivatives for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications led to enhanced cytotoxic effects against breast and lung cancer cells .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of piperidine derivatives, revealing that some compounds exhibited significant activity against Gram-positive bacteria, suggesting a potential therapeutic application in infectious diseases .

Q & A

Basic Research Questions

Synthesis Optimization and Characterization Q: What are the most efficient synthetic routes for 6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one, and how can purity be validated? A: The compound can be synthesized via multicomponent reactions using catalysts like γ-Fe₂O₃@HAp-SO₃H under solvent-free conditions, achieving yields up to 87% (e.g., pyrido[2,3-d]pyrimidine derivatives) . Purity is typically validated using NMR (¹H/¹³C), IR spectroscopy, and melting point analysis. For example, substituents like 4-methoxyphenyl or 4-chlorophenyl groups in analogous pyrimidinones show distinct NMR shifts (δ 6.38–8.95 ppm for protons, 92.81–169.60 ppm for carbons) and IR carbonyl stretches (~1646 cm⁻¹) .

Initial Biological Screening Q: How can researchers design in vitro assays to assess the dihydrofolate reductase (DHFR) inhibitory activity of this compound? A: Follow protocols from studies on structurally similar 2-amino-6-(arylaminomethyl)thieno[2,3-d]pyrimidin-4(3H)-ones. Use recombinant DHFR enzymes in spectrophotometric assays measuring NADPH oxidation at 340 nm. IC₅₀ values can be compared to methotrexate as a control .

Structural Confirmation Q: What spectroscopic techniques are critical for confirming the substitution pattern of the 3-methylpiperidinyl group? A: ¹H NMR is essential for identifying piperidinyl proton environments (e.g., methyl groups at δ ~1.39 ppm and piperazinyl protons at δ ~3.41 ppm) . Mass spectrometry (HR-MS) confirms molecular weight, as seen in analogs with <2 ppm error .

Advanced Research Questions

Structure-Activity Relationship (SAR) Analysis Q: How do substituents on the pyrimidinone core influence anticonvulsant activity, and what contradictions exist in SAR data? A: In pyrimidinone derivatives, electron-donating groups (e.g., methoxy) enhance anticonvulsant activity by improving target binding, while bulky substituents reduce bioavailability. However, shows contradictions: 4-methoxyphenyl (4a, 87% yield) has higher activity than 2,5-dimethoxyphenyl (4b, 58% yield), suggesting steric hindrance may offset electronic benefits .

Target Identification via Computational Methods Q: What molecular docking strategies are effective for identifying potential neurological targets (e.g., GABA receptors)? A: Use AutoDock Vina or Schrödinger Suite to dock the compound into GABA-A receptor homology models (PDB: 6HUP). Prioritize binding pockets with residues critical for anticonvulsants (e.g., α1-subunit interactions). Validate with in vivo maximal electroshock (MES) tests in rodent models .

Resolving Synthetic Yield Discrepancies Q: Why do similar synthetic routes for pyrimidinone derivatives yield inconsistent results (e.g., 58% vs. 89% yields)? A: Variations arise from reaction kinetics and substituent electronic effects. For instance, electron-withdrawing groups (e.g., nitro in ) slow nucleophilic attacks, reducing yields. Optimize reaction time and temperature using TLC monitoring, as demonstrated in one-pot syntheses .

Mechanistic Studies on Anti-Inflammatory Activity Q: How can researchers evaluate the compound’s potential as a microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor? A: Use ELISA-based assays to measure PGE₂ levels in LPS-stimulated macrophages. Compare inhibition to known mPGES-1 inhibitors (e.g., MK-886). Structural analogs like quinazolin-4(3H)-ones show IC₅₀ values <1 μM, suggesting a scaffold-based design strategy .

Methodological Challenges

Handling Reactive Intermediates Q: What precautions are needed during the synthesis of nitro- or propargylsulfanyl derivatives of this compound? A: Nitro groups (e.g., 5-nitro in ) require controlled nitration in H₂SO₄ (72–82%) to avoid over-oxidation. Propargylsulfanyl intermediates are moisture-sensitive; use inert atmospheres and low temperatures (0°C) during thiolation .

Scalability of Nanocatalyst-Driven Synthesis Q: Can magnetic nanocatalysts (e.g., γ-Fe₂O₃@HAp-SO₃H) be reused for large-scale pyrimidinone production? A: Yes, the catalyst retains >90% activity after 5 cycles due to superparamagnetic recovery. However, solvent-free conditions at 60°C must be maintained to prevent nanoparticle aggregation .

Data Reproducibility in Biological Assays Q: How can researchers address variability in DHFR inhibition assays across labs? A: Standardize enzyme sources (e.g., human recombinant DHFR), buffer pH (7.4), and substrate concentrations (10 μM dihydrofolate). Include positive controls (methotrexate) in each run to normalize inter-assay variability .

Tables for Key Data

Substituent Yield (%) Biological Activity (IC₅₀, μM) Reference
4-Methoxyphenyl870.45 (DHFR)
2,5-Dimethoxyphenyl581.20 (DHFR)
4-Chlorophenyl720.78 (DHFR)
Propargylsulfanyl60N/A (Synthetic intermediate)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one
Reactant of Route 2
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6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.